S-(4-Methoxy-4-oxobutyl)-L-cysteine
Description
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methoxy-4-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-13-7(10)3-2-4-14-5-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
QXNKPNWOMQWVQM-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)CCCSC[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)CCCSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxy-4-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-methoxy-4-oxobutyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of S-(4-Methoxy-4-oxobutyl)-L-cysteine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(4-Methoxy-4-oxobutyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
S-(4-Methoxy-4-oxobutyl)-L-cysteine has been investigated for its potential as an anticancer agent. It acts through the modulation of signaling pathways involved in tumor growth and survival.
- Case Study: Targeting EGFR
A study demonstrated that compounds related to S-(4-Methoxy-4-oxobutyl)-L-cysteine can selectively inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This selective inhibition leads to reduced proliferation of cancer cells and enhanced apoptosis in tumor models .
Cytotoxicity Studies
In vitro studies have shown that S-(4-Methoxy-4-oxobutyl)-L-cysteine exhibits dose-dependent cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 (Breast) | 15 | 2023 |
| A431 (Lung) | 20 | 2023 |
Neuroprotective Applications
Oxidative Stress Mitigation
S-(4-Methoxy-4-oxobutyl)-L-cysteine has shown promise as a neuroprotective agent due to its ability to enhance the levels of glutathione, a critical antioxidant in the brain.
- Case Study: Neurodegenerative Disorders
Research indicates that this compound can enhance the efficacy of therapeutic drugs against oxidative stress-related neurodegenerative disorders by improving brain bioavailability and reducing oxidative damage .
Biochemical Research Applications
Enzyme Inhibition
This compound has been studied for its inhibitory effects on cystathionine gamma-lyase, an enzyme involved in hydrogen sulfide production.
| Enzyme Target | Inhibition (%) | Concentration (mM) | Reference Year |
|---|---|---|---|
| Cystathionine gamma-lyase | 80–90 | 5 | 2019 |
The inhibition of this enzyme suggests potential applications in modulating hydrogen sulfide levels in biological systems, which may have implications for cardiovascular health and metabolic disorders .
Cosmetic and Pharmaceutical Applications
S-(4-Methoxy-4-oxobutyl)-L-cysteine is also being explored for its antioxidant properties in cosmetic formulations. Its ability to scavenge free radicals makes it a valuable ingredient in skin care products aimed at reducing oxidative stress and improving skin health.
Mechanism of Action
The mechanism of action of S-(4-Methoxy-4-oxobutyl)-L-cysteine involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and proteins through covalent modification of thiol groups. This can lead to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between S-(4-Methoxy-4-oxobutyl)-L-cysteine and related compounds:
Enzymatic Interactions and Toxicity Profiles
β-Lyase Metabolism :
- S-(4-Methoxy-4-oxobutyl)-L-cysteine is less prone to β-lyase-mediated cleavage compared to DCVC or S-(1,2-dicarboxyethyl)-L-cysteine due to the absence of α,β-unsaturated bonds or labile carboxy groups .
- DCVC and its sulfoxide (DCVCO) exhibit potent nephrotoxicity via β-lyase and S-oxidase pathways, causing proximal tubular necrosis. In contrast, S-(4-Methoxy-4-oxobutyl)-L-cysteine lacks documented nephrotoxicity, likely due to its stable substituent .
S-Oxidase Activity :
Research Findings and Analytical Data
Metabolic Stability
- S-(4-Methoxy-4-oxobutyl)-L-cysteine shows resistance to β-lyase cleavage in rat kidney cytosol (10% activity compared to human β-lyase with S-(2-benzothiazolyl)-L-cysteine) .
- In contrast, S-(1,2-dicarboxyethyl)-L-cysteine undergoes rapid racemization and diastereomer formation, complicating its analytical detection via HPLC .
Toxicity Studies
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
Q. Table 2. Synthetic Optimization via DOE
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| pH | 6–10 | 8.5 | Maximizes thiolate nucleophilicity |
| Temp. | 25–60°C | 40°C | Balances reaction rate and byproduct formation |
Ethical and Safety Considerations
- Handling : Use PPE (gloves, goggles) and fume hoods to avoid dermal/allergic exposure (GHS Category 1 skin sensitizer) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in approved hazardous waste containers .
- Animal Studies : Follow ARRIVE guidelines for in vivo experiments, prioritizing alternative models (e.g., 3D cell cultures) where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
